![molecular formula C14H16N2O2 B14015951 2,2'-Benzene-1,4-diylbis[1-(aziridin-1-yl)ethanone] CAS No. 6309-99-5](/img/structure/B14015951.png)
2,2'-Benzene-1,4-diylbis[1-(aziridin-1-yl)ethanone]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Benzene-1,4-diylbis[1-(aziridin-1-yl)ethanone] is a chemical compound characterized by the presence of aziridine groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Benzene-1,4-diylbis[1-(aziridin-1-yl)ethanone] typically involves the reaction of aziridine with benzene derivatives under controlled conditions. One common method involves the reaction of ethylenimine or propylenimine with benzonitrile N-oxides . The reaction is carried out in the presence of a base such as triethylamine and a solvent like acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Benzene-1,4-diylbis[1-(aziridin-1-yl)ethanone] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reaction conditions.
Reduction: Reduction reactions can modify the aziridine groups, leading to the formation of different derivatives.
Substitution: The aziridine groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aziridine oxides, while reduction can produce aziridine alcohols .
Aplicaciones Científicas De Investigación
2,2’-Benzene-1,4-diylbis[1-(aziridin-1-yl)ethanone] has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.
Biology: The compound’s cytotoxic properties make it a potential candidate for anticancer research.
Medicine: Its derivatives are explored for their potential therapeutic effects.
Industry: The compound is used in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 2,2’-Benzene-1,4-diylbis[1-(aziridin-1-yl)ethanone] involves its interaction with molecular targets such as DNA and proteins. The aziridine groups can form covalent bonds with nucleophilic sites on these biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-(Aziridin-1-yl)phenyl)ethanone
- 1-(4-(Azetidin-1-yl)phenyl)ethanone
- 1-(3-Fluoro-4-(pyrrolidin-1-yl)phenyl)ethanone
Uniqueness
2,2’-Benzene-1,4-diylbis[1-(aziridin-1-yl)ethanone] is unique due to its specific structure, which allows for versatile chemical modifications and applications. Its dual aziridine groups provide distinct reactivity compared to similar compounds, making it valuable for specialized research and industrial applications .
Propiedades
Número CAS |
6309-99-5 |
|---|---|
Fórmula molecular |
C14H16N2O2 |
Peso molecular |
244.29 g/mol |
Nombre IUPAC |
1-(aziridin-1-yl)-2-[4-[2-(aziridin-1-yl)-2-oxoethyl]phenyl]ethanone |
InChI |
InChI=1S/C14H16N2O2/c17-13(15-5-6-15)9-11-1-2-12(4-3-11)10-14(18)16-7-8-16/h1-4H,5-10H2 |
Clave InChI |
GYPNHVUMLCCZNH-UHFFFAOYSA-N |
SMILES canónico |
C1CN1C(=O)CC2=CC=C(C=C2)CC(=O)N3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Phenyl-3-(5-phenyl-1,3-oxazol-2-yl)-[1,3]oxazolo[3,2-a][1,3,5]triazine-2,4-dione](/img/structure/B14015869.png)

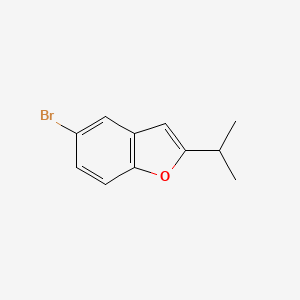
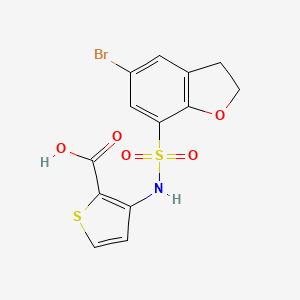
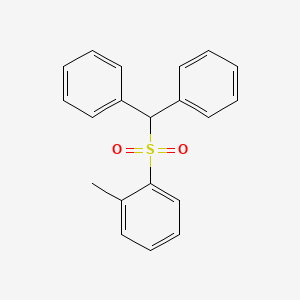
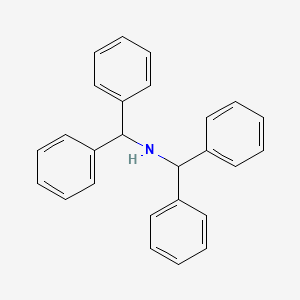
![Imidazo[1,5-a]pyridin-3-ylmethanol](/img/structure/B14015914.png)
![5-[3,5-bis(4-tert-butylphenyl)phenyl]-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]pyridine-2-carboxamide](/img/structure/B14015916.png)
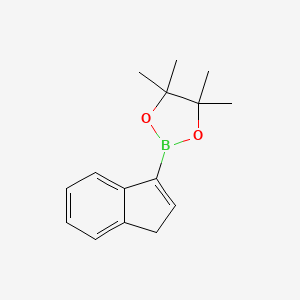
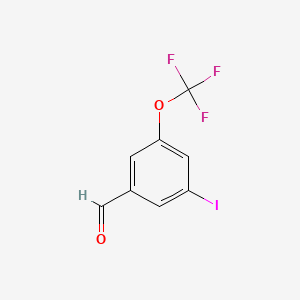
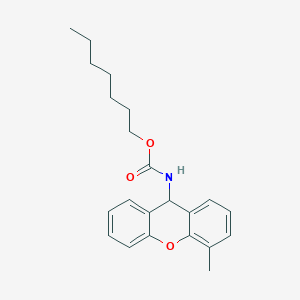
![2-[4-[(2,4-dimethoxyphenyl)iminomethyl]-N-ethylanilino]acetonitrile](/img/structure/B14015939.png)
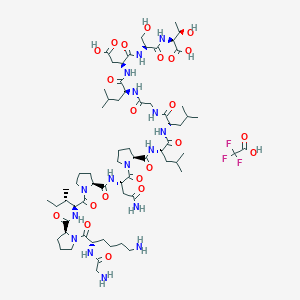
![Hemi(oxalic acid);spiro[3.3]heptan-2-ylmethanamine](/img/structure/B14015969.png)
